Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate
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Overview
Description
Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate is a chemical compound that features a pyrrolidinone ring attached to an aniline derivative, with diethyl propanedioate as the ester component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate typically involves the reaction of diethyl propanedioate with an appropriate aniline derivative and a pyrrolidinone precursor. The reaction conditions often include the use of a base, such as sodium ethoxide, to deprotonate the diethyl propanedioate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the aniline derivative, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the aniline and pyrrolidinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aniline derivatives, while reduction could produce reduced pyrrolidinone compounds. Substitution reactions can result in a variety of substituted aniline or pyrrolidinone derivatives .
Scientific Research Applications
Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A commonly used ester in organic synthesis, known for its reactivity and versatility.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, widely studied for their biological activities and applications in drug discovery.
Uniqueness
Diethyl [3-(2-oxopyrrolidin-1-yl)anilino]propanedioate is unique due to its combination of a pyrrolidinone ring with an aniline derivative and diethyl propanedioate. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61372-80-3 |
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Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
diethyl 2-[3-(2-oxopyrrolidin-1-yl)anilino]propanedioate |
InChI |
InChI=1S/C17H22N2O5/c1-3-23-16(21)15(17(22)24-4-2)18-12-7-5-8-13(11-12)19-10-6-9-14(19)20/h5,7-8,11,15,18H,3-4,6,9-10H2,1-2H3 |
InChI Key |
IWACPZIFXWEZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
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